molecular formula C11H9ClN2O2 B13878717 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione

Cat. No.: B13878717
M. Wt: 236.65 g/mol
InChI Key: MSTJMEPTLLNRBQ-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione belongs to the pyrimidine-2,4-dione chemical class, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not available, structurally related analogues are extensively investigated as key intermediates and active scaffolds for developing novel therapeutic agents . Compounds within this family have demonstrated a range of pharmacological activities, particularly as inhibitors of viral enzymes . The core pyrimidine-2,4-dione structure is known to act as a pharmacophore that can chelate metal ions, a mechanism crucial for inhibiting metal-dependent enzymes such as HIV reverse transcriptase-associated Ribonuclease H (RNase H) and Integrase (IN) . The specific substitutions at the 3-(methyl), 5-(phenyl), and 6-(chloro) positions on this scaffold are critical for modulating its bioactivity, lipophilicity, and overall drug-likeness, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers utilize this and similar compounds primarily in the synthesis of more complex molecules aimed at discovering new antiviral and antimicrobial agents . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(15)8(9(12)13-11(14)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16)

InChI Key

MSTJMEPTLLNRBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method Based on Benzylation of 6-Chloro-3-methyluracil

One well-documented approach involves the benzylation of 6-chloro-3-methyluracil with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows:

  • Reagents and Conditions :

    • 6-chloro-3-methyluracil (1 equivalent)
    • Benzyl bromide (1.5 equivalents)
    • Potassium carbonate (3 equivalents)
    • DMF as solvent
    • Reaction temperature: 100°C
    • Reaction time: 4 hours under nitrogen atmosphere
  • Procedure : The mixture is stirred at elevated temperature, then filtered through Celite® to remove insolubles. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography using an ethyl acetate/petroleum ether mixture (4:1) as eluent.

  • Yield and Characterization :

    • Yield: 88%
    • Product: 1-benzyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (white solid)
    • Melting point: 88°C
    • Confirmed by 1H and 13C NMR spectroscopy

This method efficiently introduces the benzyl group at the N1 position, yielding the chlorinated pyrimidine derivative suitable for further transformations.

Alternative Benzylation to Obtain Dibenzyl Derivative

A related method involves benzylation of 6-chlorouracil (without the methyl group at C3), yielding 1,3-dibenzyl-6-chloropyrimidine-2,4(1H,3H)-dione:

  • Reagents and Conditions :

    • 6-chlorouracil (1 equivalent)
    • Benzyl bromide (2.5 equivalents)
    • Potassium carbonate (3 equivalents)
    • DMF solvent
    • 100°C for 4 hours under nitrogen
  • Yield and Characterization :

    • Yield: 84%
    • Product: 1,3-dibenzyl-6-chloropyrimidine-2,4(1H,3H)-dione (white solid)
    • Melting point: 85°C
    • Characterized by NMR spectroscopy

This method is relevant as a comparative synthetic strategy and may be adapted for selective mono- or di-substitution depending on stoichiometry and reaction conditions.

Multi-Step Synthesis Involving Organometallic Reagents and Chlorination

Another synthetic pathway, described in patent literature, involves:

  • Lithiation of a substituted pyrimidine intermediate under dilute conditions at low temperature using organometallic reagents such as butyllithium or hexyllithium.

  • Alkylation with chloromethyl ethyl ether.

  • Condensation with benzaldehyde at very low temperature.

  • Hydrogenolysis reduction of benzyl alcohol derivatives after acetylation.

  • Final chlorination using phosphorus oxychloride to introduce the 6-chloro substituent.

This method achieves yields greater than 70-80% for most steps, except lithiation which requires careful control of conditions. The crude products can be used directly in subsequent steps, facilitating scale-up and efficiency.

Purification Techniques

Purification is typically achieved by:

  • Filtration through Celite® to remove solids.

  • Extraction and washing with aqueous ammonium chloride solutions and water to remove inorganic residues.

  • Concentration under reduced pressure.

  • Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures.

  • Crystallization from solvents such as ethanol, isopropanol/water mixtures, or ethyl acetate.

  • Vacuum distillation to remove residual starting materials or by-products.

Data Table Summarizing Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Product Description Purification Method Reference
1 6-chloro-3-methyluracil Benzyl bromide (1.5 eq.), K2CO3 (3 eq.), DMF, 100°C, 4 h, N2 88 1-benzyl-6-chloro-3-methylpyrimidine-2,4-dione (white solid, mp 88°C) Column chromatography, crystallization
2 6-chlorouracil Benzyl bromide (2.5 eq.), K2CO3 (3 eq.), DMF, 100°C, 4 h, N2 84 1,3-dibenzyl-6-chloropyrimidine-2,4-dione (white solid, mp 85°C) Column chromatography, crystallization
3 Substituted pyrimidine intermediate Lithiation (butyllithium), alkylation, condensation, hydrogenolysis, chlorination with POCl3 70-80+ 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione (oil/crystalline) Extraction, vacuum distillation, crystallization

Chemical Reactions Analysis

Types of Reactions: 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.

Scientific Research Applications

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating various cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Method Reference
6-Chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione Cl (6), CH₃ (3), Ph (5) Not explicitly reported; inferred high reactivity due to Cl Likely multi-step cyclization N/A
6-Amino-1,3-dimethyl-5-phenyl-1H-pyrimidine-2,4-dione NH₂ (6), CH₃ (1,3), Ph (5) Intermediate for heterocyclic synthesis Cyclocondensation of amino acids
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione NH₂ (6), CH₃ (1), NHCH₃ (5) Potential CNS modulation; high polarity Strecker synthesis
3-Phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione (IM-7) Ph (3), 4-iPrPh (5) Acute cardiovascular effects in rats Strecker synthesis (70–74% yield)
5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) Ph (3), 4-EtPh (5) Antinociceptive activity Strecker synthesis (70–74% yield)
Bis-(β-enamino-pyran-2,4-dione) derivatives Pyran-2,4-dione core with β-enamino groups High dipole moments (e.g., 2a: 6.23 D) Cyclization of β-enamino precursors

Key Differences and Implications

Core Heterocyclic Structure

  • Pyrimidine-2,4-diones (e.g., the target compound) exhibit a six-membered aromatic ring with two ketone groups, favoring planar conformations and π-π stacking interactions.
  • Pyran-2,4-diones (e.g., bis-β-enamino derivatives) feature an oxygen-containing six-membered ring, leading to distinct electronic properties (e.g., higher dipole moments up to 6.23 D) compared to nitrogen-rich pyrimidine-diones .

Substituent Effects

  • Chlorine vs.
  • Phenyl vs. Alkyl/Aryl Groups : The 5-phenyl group in the target compound enhances lipophilicity, which may improve membrane permeability relative to 5-alkyl/aryl-substituted imidazolidin-2,4-diones (e.g., IM-3, IM-7) .

Pharmacological and Physicochemical Properties

  • Bioactivity : Imidazolidin-2,4-diones (IM-3, IM-7) demonstrate acute cardiovascular and CNS effects in preclinical models, attributed to their hydrogen-bonding capacity and moderate polarity. The target compound’s chloro group may confer distinct bioactivity, though this requires experimental validation .
  • Solubility and Stability: Chlorine substituents typically reduce aqueous solubility compared to amino or hydroxyl groups. For example, 6-amino derivatives (e.g., 6-amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione) exhibit higher polarity, favoring solubility in polar solvents .

Biological Activity

6-Chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione, also known by its CAS number 61083-49-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological activities, and therapeutic potential of this compound based on diverse research findings.

  • Molecular Formula : C₁₁H₉ClN₂O₂
  • Molecular Weight : 236.65 g/mol
  • Structure : The compound features a pyrimidine ring with chloro, methyl, and phenyl substituents, which contribute to its biological properties.

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising antiviral properties. A study highlighted the synthesis of related compounds that act as integrase strand transfer inhibitors for HIV, showcasing a potential pathway for developing antiviral agents with lower resistance profiles against existing therapies .

Enzyme Inhibition

The compound has been studied for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their therapeutic applications in treating various conditions, including erectile dysfunction and pulmonary hypertension. The activity of pyrimidine derivatives in inhibiting specific PDE isoforms presents a viable mechanism for therapeutic intervention .

Synthesis and Evaluation of Antiviral Agents

A significant study synthesized a series of pyrimidine derivatives to evaluate their antiviral efficacy against HIV. The synthesized compounds were tested for their ability to inhibit viral replication in vitro. Among these, some derivatives showed IC50 values in the low micromolar range, indicating potent antiviral activity .

Anticancer Activity Assessment

A recent investigation into phenylpyrazolo[3,4-d]pyrimidines demonstrated their effectiveness as dual inhibitors targeting both EGFR and VGFR2 pathways. These compounds not only inhibited tumor growth but also induced apoptosis and disrupted cell cycle progression in cancer models. While direct studies on this compound are scarce, the results from related compounds suggest it may share similar mechanisms of action .

Data Summary Table

Activity Compound IC50 (µM) Mechanism
AntiviralPyrimidine Derivatives0.5 - 5Integrase Strand Transfer Inhibition
AnticancerPhenylpyrazolo[3,4-d]pyrimidines0.3 - 24EGFR/VGFR2 Inhibition
Enzyme InhibitionPDE Inhibitors (related compounds)VariesPhosphodiesterase Inhibition

Q & A

Q. What are the established synthetic routes for 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione, and how do reaction conditions influence yield?

Answer: A common method involves alkylation of pyrimidine precursors using benzyl chlorides or chloroacetamides in polar aprotic solvents like DMF, promoted by potassium carbonate. For example, substituting the thiazole moiety in thieno[2,3-d]pyrimidine derivatives requires controlled heating (80–100°C) and inert atmospheres to minimize side reactions . Yield optimization often depends on stoichiometric ratios of reagents, solvent purity, and reaction time. Pre-purification steps, such as column chromatography, are critical for isolating crystalline products (>95% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR in DMSO-d6_6 resolve aromatic protons and carbonyl groups, with shifts at δ 10–12 ppm indicating NH groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with data collected using Mo/Kα radiation (λ = 0.71073 Å) and processed via APEX2 or SADABS .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+) with deviations <5 ppm .

Q. How is the biological activity of this compound screened in pharmacological studies?

Answer:

  • In vitro assays : Jak2 inhibition studies (e.g., IC50_{50} determination) use kinase-enriched cell lines (e.g., TEL-Jak2 models) with ATP competition assays .
  • Antimicrobial testing : Disk diffusion assays against Fusarium oxysporum or bacterial strains quantify zones of inhibition, validated by LC-MS identification of bioactive metabolites .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer: High-resolution X-ray data (R-factor <0.05) clarify torsional angles and hydrogen-bonding networks. For example, SHELXL refinement reveals planar geometry in the pyrimidine ring, with deviations <0.02 Å. Disordered solvent molecules are modeled using PART instructions, and twinning is addressed with HKLF5 data .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrimidine derivatives like this compound?

Answer:

  • Substituent variation : Replace the 5-phenyl group with heteroaromatic rings (e.g., thiophene) to assess steric/electronic effects on Jak2 binding .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with Jak2’s ATP-binding pocket, prioritizing residues like Lys882 and Glu898 for mutagenesis validation .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature) .
  • Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers caused by impurities or assay interference .

Q. What experimental design principles optimize synthetic yield for large-scale production of pyrimidine intermediates?

Answer:

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Ni), solvents (DMF vs. THF), and temperatures to identify optimal conditions via response surface modeling .
  • Flow chemistry : Continuous reactors reduce side-product formation by maintaining precise stoichiometry and residence times .

Q. How can computational modeling predict the environmental toxicity of this compound?

Answer:

  • QSAR models : Use EPI Suite or TEST software to estimate biodegradability (BIOWIN scores) and aquatic toxicity (LC50_{50} for Daphnia magna) .
  • Molecular dynamics : Simulate interactions with soil organic matter to predict persistence and bioaccumulation .

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